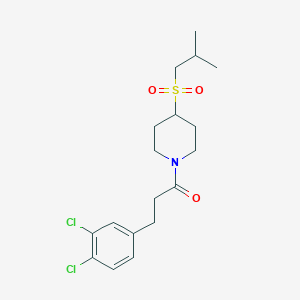
3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H25Cl2NO3S and its molecular weight is 406.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known by its CAS number 1795298-37-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H25Cl2NO3S, with a molecular weight of 406.36 g/mol. The structure features a dichlorophenyl group and a piperidine derivative with an isobutylsulfonyl substituent, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H25Cl2NO3S |
| Molecular Weight | 406.36 g/mol |
| CAS Number | 1795298-37-1 |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities, particularly in the central nervous system (CNS). These activities include:
- Antidepressant Effects : Studies suggest that certain piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
- Anxiolytic Properties : Compounds with similar structures have shown potential in reducing anxiety-like behaviors in animal models, possibly through GABAergic mechanisms .
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as a modulator of various neurotransmitter receptors, including dopamine and serotonin receptors, which play significant roles in mood regulation and anxiety response .
- Inhibition of Reuptake Transporters : Similar compounds have been found to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in synaptic clefts .
Study on Psychoactive Substances
A study published in PMC examined the detection and characterization of psychoactive substances from drug users. It highlighted the importance of continuous monitoring of new psychoactive substances (NPS), including those structurally related to this compound. The study utilized advanced analytical techniques such as LC-MS and NMR to identify these compounds effectively .
Comparative Analysis with Other Compounds
A comparative analysis was conducted on several piperidine derivatives to assess their biological activities. The findings suggested that compounds with similar structural motifs exhibited varying degrees of efficacy in modulating CNS-related pathways. This underscores the potential therapeutic applications of this compound in treating mood disorders .
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2NO3S/c1-13(2)12-25(23,24)15-7-9-21(10-8-15)18(22)6-4-14-3-5-16(19)17(20)11-14/h3,5,11,13,15H,4,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXGYEYUEJIWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














